

# Spectroscopic Analysis of 2-Amino-2-cyclohexylpropan-1-ol: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-2-cyclohexylpropan-1-ol

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Disclaimer: Extensive searches of publicly available scientific databases and literature did not yield experimental spectroscopic data (NMR, IR, MS) specifically for **2-Amino-2-cyclohexylpropan-1-ol**. This suggests that the compound may not be well-characterized in existing literature.

This guide provides a comprehensive overview of the expected spectroscopic properties of **2-Amino-2-cyclohexylpropan-1-ol** based on the analysis of structurally similar compounds. The data presented herein is for close structural analogs and serves as a reference for researchers, scientists, and drug development professionals.

# Predicted Spectroscopic Data and Analysis of Structural Analogs

Due to the absence of direct experimental data for **2-Amino-2-cyclohexylpropan-1-ol**, this section presents data for analogous compounds to infer its spectroscopic characteristics. The chosen analogs are 2-Cyclohexylpropan-1-ol and various amino alcohols.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

<sup>1</sup>H NMR Spectroscopy



The proton NMR spectrum of **2-Amino-2-cyclohexylpropan-1-ol** is expected to show distinct signals for the cyclohexyl, propyl, and amino/hydroxyl protons. The chemical shifts will be influenced by the electron-withdrawing effects of the amino and hydroxyl groups.

#### <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments. The carbon atom attached to the nitrogen (C2) and the carbon atom attached to the oxygen (C1) are expected to be deshielded and appear at higher chemical shifts.

Table 1: <sup>1</sup>H and <sup>13</sup>C NMR Data for Structurally Similar Compounds

Compound	Spectroscopic Data	Source
2-Amino-2-methyl-1-propanol	<sup>1</sup> H NMR: Available	INVALID-LINK
<sup>13</sup> C NMR: Available	INVALID-LINK	
(R)-(-)-2-Amino-1-propanol	<sup>1</sup> H NMR: Available	INVALID-LINK
<sup>13</sup> C NMR: Available	INVALID-LINK	
1-Amino-2-propanol	<sup>1</sup> H NMR: Available	INVALID-LINK
<sup>13</sup> C NMR: Available	INVALID-LINK	

Note: Specific chemical shifts and coupling constants are available through the provided links.

#### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Amino-2-cyclohexylpropan-1-ol** is expected to show characteristic absorption bands for the O-H, N-H, and C-H bonds.

Table 2: Key IR Absorption Bands for Functional Groups in **2-Amino-2-cyclohexylpropan-1-ol** and Analogs



Functional Group	Vibration	Expected Wavenumber (cm <sup>-1</sup> )	Analog Compound Data (cm <sup>-1</sup> )
O-H (Alcohol)	Stretching, broad	3200-3600	2-Cyclohexylpropan- 1-ol: Available in PubChem CID 79509
N-H (Amine)	Stretching	3300-3500	1-Amino-2-propanol: Available in NIST WebBook
C-H (Alkane)	Stretching	2850-3000	2-Cyclohexylpropan- 1-ol: Available in PubChem CID 79509
C-O (Alcohol)	Stretching	1050-1260	Not specified
N-H (Amine)	Bending	1550-1650	Not specified

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-Amino-2-cyclohexylpropan-1-ol** ( $C_9H_{19}NO$ ), the expected molecular weight is approximately 157.26 g/mol . The mass spectrum would show a molecular ion peak ( $M^+$ ) and various fragment ions.

Table 3: Mass Spectrometry Data for Structural Analogs

Compound	Molecular Weight ( g/mol )	Key Fragments	Source
2-Cyclohexylpropan- 1-ol	142.24	Available in PubChem CID 79509	INVALID-LINK
1-Amino-2-propanol	75.11	Available in NIST WebBook	INVALID-LINK
2-Amino-2-methyl-1- propanol	89.14	Available in PubChem CID 11807	INVALID-LINK



## **Experimental Protocols**

The following are general experimental protocols for obtaining the spectroscopic data discussed above. These would be applicable to the characterization of **2-Amino-2-cyclohexylpropan-1-ol**.

#### **NMR Spectroscopy**

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 300, 400, or 500 MHz NMR spectrometer. For <sup>1</sup>H NMR, a standard pulse sequence is used. For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the <sup>1</sup>H NMR spectrum to determine the relative number of protons.

### **IR Spectroscopy**

- Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be made by grinding a small amount of the sample with KBr powder and pressing it into a disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm<sup>-1</sup>.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

#### **Mass Spectrometry**

• Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

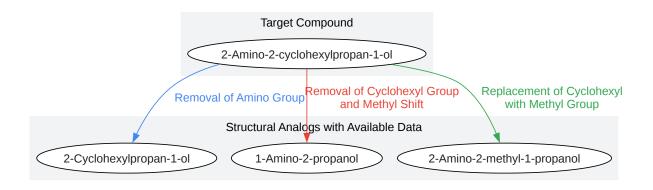


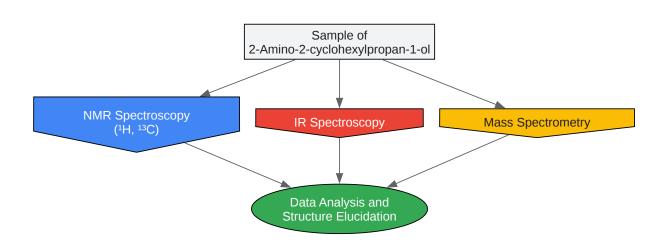
- Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). Obtain the mass spectrum, which plots ion abundance versus mass-to-charge ratio (m/z).
- Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.

### **Visualizations**

The following diagrams illustrate the relationships between the target compound and its analogs, as well as a general workflow for spectroscopic analysis.







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